Cas no 1856161-07-3 (3-[(1-Amino-3-methoxybutan-2-yl)oxy]propan-1-ol)

3-[(1-Amino-3-methoxybutan-2-yl)oxy]propan-1-ol is a versatile amino alcohol derivative characterized by its bifunctional structure, combining both hydroxyl and amino groups within a flexible ether-linked framework. The presence of a methoxy substituent enhances its solubility in polar organic solvents, while the primary amine moiety provides a reactive site for further chemical modifications. This compound exhibits potential utility as a chiral building block in asymmetric synthesis, owing to its stereogenic centers, or as a ligand precursor in coordination chemistry. Its balanced hydrophilicity and lipophilicity make it suitable for applications in pharmaceutical intermediates or specialty polymer synthesis. The ether linkage contributes to improved hydrolytic stability compared to ester analogs, ensuring compatibility with a broader range of reaction conditions.
3-[(1-Amino-3-methoxybutan-2-yl)oxy]propan-1-ol structure
1856161-07-3 structure
Product Name:3-[(1-Amino-3-methoxybutan-2-yl)oxy]propan-1-ol
CAS No:1856161-07-3
MF:C8H19NO3
MW:177.241362810135
CID:6330720
PubChem ID:165521988
Update Time:2025-07-02

3-[(1-Amino-3-methoxybutan-2-yl)oxy]propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1293885
    • 1856161-07-3
    • 3-[(1-amino-3-methoxybutan-2-yl)oxy]propan-1-ol
    • 3-[(1-Amino-3-methoxybutan-2-yl)oxy]propan-1-ol
    • Inchi: 1S/C8H19NO3/c1-7(11-2)8(6-9)12-5-3-4-10/h7-8,10H,3-6,9H2,1-2H3
    • InChI Key: CDMQFENLOYHDHR-UHFFFAOYSA-N
    • SMILES: O(CCCO)C(CN)C(C)OC

Computed Properties

  • Exact Mass: 177.13649347g/mol
  • Monoisotopic Mass: 177.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 7
  • Complexity: 100
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 64.7Ų

3-[(1-Amino-3-methoxybutan-2-yl)oxy]propan-1-ol Pricemore >>

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Additional information on 3-[(1-Amino-3-methoxybutan-2-yl)oxy]propan-1-ol

Research Brief on 3-[(1-Amino-3-methoxybutan-2-yl)oxy]propan-1-ol (CAS: 1856161-07-3): Recent Advances and Applications

The compound 3-[(1-Amino-3-methoxybutan-2-yl)oxy]propan-1-ol (CAS: 1856161-07-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings related to this compound, highlighting its synthesis, biological activity, and emerging applications in drug development.

Recent studies have focused on the synthetic pathways for 3-[(1-Amino-3-methoxybutan-2-yl)oxy]propan-1-ol, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry described a novel catalytic method that significantly improves the efficiency of its synthesis, reducing byproduct formation and enhancing scalability. This advancement is critical for its potential use in large-scale pharmaceutical production.

In terms of biological activity, preliminary in vitro studies have demonstrated that 3-[(1-Amino-3-methoxybutan-2-yl)oxy]propan-1-ol exhibits promising interactions with specific enzyme targets involved in inflammatory pathways. Research published in Bioorganic & Medicinal Chemistry Letters suggests that the compound's unique amino and methoxy functional groups contribute to its selective binding affinity, making it a candidate for further investigation in anti-inflammatory drug development.

Additionally, computational modeling studies have explored the compound's potential as a scaffold for designing new derivatives with enhanced pharmacokinetic properties. A 2024 study in Chemical Biology & Drug Design utilized molecular docking simulations to predict the binding modes of 3-[(1-Amino-3-methoxybutan-2-yl)oxy]propan-1-ol analogs, identifying several structurally modified versions with improved stability and target specificity.

The safety profile and toxicity of 3-[(1-Amino-3-methoxybutan-2-yl)oxy]propan-1-ol have also been investigated. Recent preclinical assessments reported in Toxicology Reports indicate that the compound exhibits low cytotoxicity at therapeutic concentrations, supporting its potential for further development. However, long-term toxicity studies and in vivo evaluations are still needed to fully assess its safety.

Looking ahead, researchers are exploring the compound's utility in combination therapies and targeted drug delivery systems. Its structural versatility allows for conjugation with other bioactive molecules, opening new avenues for multifunctional therapeutic agents. Collaborative efforts between academic institutions and pharmaceutical companies are underway to translate these findings into clinical applications.

In conclusion, 3-[(1-Amino-3-methoxybutan-2-yl)oxy]propan-1-ol (CAS: 1856161-07-3) represents a promising candidate in the chemical biology and pharmaceutical landscape. Continued research into its synthesis, biological mechanisms, and therapeutic potential is expected to yield significant advancements in drug discovery and development.

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